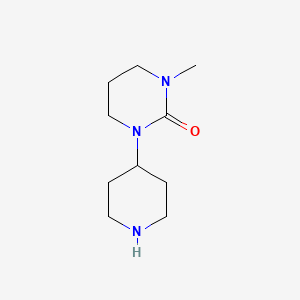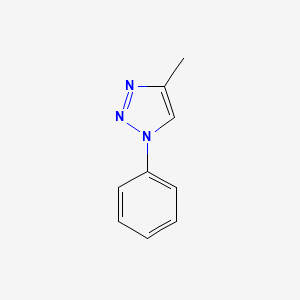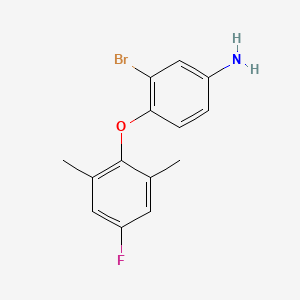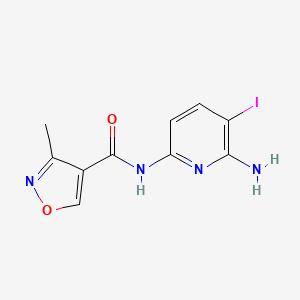
n-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an iodine atom, and a carboxamide group attached to a pyridine ring, along with a methylisoxazole moiety. Its molecular formula is C10H9IN4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by the introduction of an amino group. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate isoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Deiodinated derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-5-iodopyridin-2-yl)acetamide
- 2,6-Diamino-3-iodopyridine
Uniqueness
N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the pyridine and isoxazole rings, along with the iodine atom, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H9IN4O2 |
|---|---|
Molecular Weight |
344.11 g/mol |
IUPAC Name |
N-(6-amino-5-iodopyridin-2-yl)-3-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H9IN4O2/c1-5-6(4-17-15-5)10(16)14-8-3-2-7(11)9(12)13-8/h2-4H,1H3,(H3,12,13,14,16) |
InChI Key |
MQAASAOSEQMTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC=C1C(=O)NC2=NC(=C(C=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



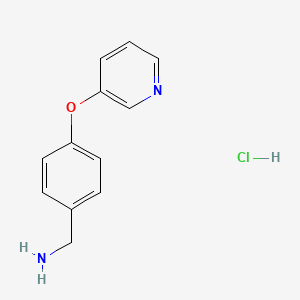
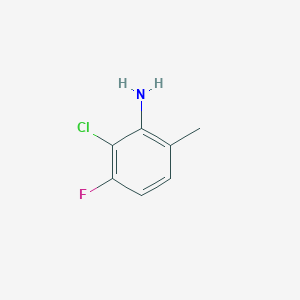
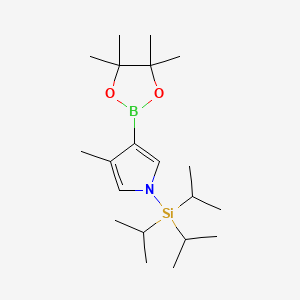


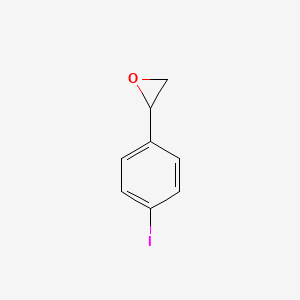
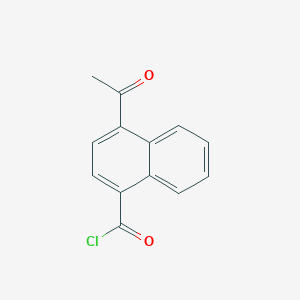
![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)
